2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzimidazole core substituted with a 4-chlorophenyl group and a 2,4-dichlorobenzyl ether moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution with 4-Chlorophenyl Group:
Etherification with 2,4-Dichlorobenzyl Alcohol: The final step involves the etherification of the substituted benzimidazole with 2,4-dichlorobenzyl alcohol in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in suitable solvents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole derivatives with altered electronic properties.
Scientific Research Applications
2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in materials science and industrial chemistry.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl Alcohol: Shares the 2,4-dichlorobenzyl moiety and is known for its antiseptic properties.
4-Chlorophenyl Derivatives: Compounds with the 4-chlorophenyl group exhibit various biological activities and are used in different applications.
Uniqueness
2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole is unique due to its combination of the benzimidazole core with both 4-chlorophenyl and 2,4-dichlorobenzyl groups
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O/c21-15-8-5-13(6-9-15)20-24-18-3-1-2-4-19(18)25(20)26-12-14-7-10-16(22)11-17(14)23/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHGDABTUSABLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2OCC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.